molecular formula C15H14N2O3S2 B2844520 N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 865181-78-8

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No. B2844520
M. Wt: 334.41
InChI Key: NYQZUIIRMWZXQT-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is a chemical compound with a unique structure that allows for diverse applications, including drug discovery, catalysis, and material synthesis1. It is not intended for human or veterinary use and is used for research purposes only2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, related compounds have been synthesized using a novel divergent domino annulation reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones3. This reaction affords various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields3.



Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C19H16N2O3S22. The structure includes a benzothiazole ring, a cyclopropane ring, and a carboxamide group2.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, related compounds have been involved in a novel divergent domino annulation reaction with sulfonyl-protected β-amino ketones3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, its molecular formula is C19H16N2O3S2, and it has a molecular weight of 384.472.


Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Research has demonstrated the potential of N-substituted benzamide derivatives, including structures similar to N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, in the development of pharmacologically active compounds. These compounds exhibit promising electrophysiological activities, such as Class III antiarrhythmic activity, indicating their potential in cardiac therapy (Morgan et al., 1990). Similarly, derivatives have been synthesized for potential antitumor applications, showing excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005), and for antimicrobial and antifungal uses, with novel heterocyclic compounds incorporating sulfamoyl moieties displaying promising results (Darwish et al., 2014).

Catalysis and Synthetic Chemistry

The compound has also found applications in catalysis and synthetic chemistry. For instance, the use of iron-catalyzed synthesis techniques for benzothiazole- and benzimidazole-based heterocycles, leveraging similar sulfonamide structures, highlights the role of these compounds in facilitating complex chemical reactions, potentially offering a novel approach to the synthesis of benzothiazides (Zhang et al., 2023). Additionally, their role in the synthesis of desalination membrane materials through the creation of novel polymers, blending Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) with Polysulfone (PSf), indicates their utility in materials science, particularly in water treatment technologies (Padaki et al., 2013).

Pharmacological Characterization and Drug Metabolism

The biarylpropylsulfonamide class, related to the structural framework of N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, has been investigated for its pharmacological characterization, particularly as positive, allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (Ryder et al., 2006). This research contributes to the understanding of the biochemical pathways activated by these compounds, which could inform the development of new drugs for neurological conditions.

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound.


Future Directions

The future directions for the research and application of this compound are not explicitly mentioned in the available resources. However, its unique structure and potential applications in drug discovery, catalysis, and material synthesis suggest promising future research directions1.


properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-3-8-17-12-7-6-11(22(2,19)20)9-13(12)21-15(17)16-14(18)10-4-5-10/h1,6-7,9-10H,4-5,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQZUIIRMWZXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

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